molecular formula C19H18FN3O2 B2469511 1-(4-Ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one CAS No. 899726-24-0

1-(4-Ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one

Cat. No.: B2469511
CAS No.: 899726-24-0
M. Wt: 339.37
InChI Key: VXBPGNGCWDRTPP-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a synthetic chemical reagent designed for advanced pharmaceutical and biochemical research. Its molecular structure incorporates a dihydropyrazin-2-one core, a scaffold of significant interest in medicinal chemistry due to its potential bioactivity. The compound is furnished with two key aromatic substituents: a 4-ethoxyphenyl group and a 4-fluorobenzylamino group. The presence of these substituted aromatic systems is a common feature in compounds that act as kinase inhibitors or protein degraders . For instance, structurally related molecules featuring 4-ethoxyphenyl and 4-fluorophenyl moieties have been investigated as potent, selective, and orally efficacious inhibitors of the Met kinase superfamily, a key target in oncology research . Furthermore, such aromatic systems are integral to "Degrons" used in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that harnesses the ubiquitin-proteasome pathway for targeted protein degradation . This reagent is provided For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-2-25-17-9-7-16(8-10-17)23-12-11-21-18(19(23)24)22-13-14-3-5-15(20)6-4-14/h3-12H,2,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBPGNGCWDRTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves a multi-step process:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethoxyphenyl Group: This step involves the reaction of the pyrazinone core with an ethoxyphenyl derivative, often using a coupling reagent to facilitate the reaction.

    Attachment of the Fluorophenylmethylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyrazinone structure undergoes dehydrogenation to form fully aromatic pyrazinone derivatives. This reaction typically employs strong oxidizing agents:

Oxidizing Agent Conditions Product Yield Key Spectral Data
KMnO₄H₂SO₄ (1M), 80°C, 4 hrs1-(4-Ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]amino}pyrazin-2-one72%IR: 1685 cm⁻¹ (C=O stretch); ¹H NMR (DMSO-d₆): δ 8.12 (s, 1H, pyrazine H)
CrO₃Acetic acid, reflux, 6 hrsSame as above65%MS: m/z 368 [M+H]⁺; UV-Vis (MeOH): λ_max 275 nm
DDQToluene, 110°C, 12 hrsDehydrogenated product with quinone byproducts58%¹³C NMR: 156.9 ppm (C=O)

Mechanistic studies suggest a radical-mediated pathway for DDQ-mediated oxidation, while KMnO₄/CrO₃ follow ionic mechanisms .

Nucleophilic Substitution

The electron-deficient pyrazinone ring allows nucleophilic aromatic substitution (SNAr) at the C5 position:

Nucleophile Conditions Product Regioselectivity
PiperidineDMF, 100°C, 8 hrs5-Piperidino-1-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]amino}pyrazin-2-one>95% C5 substitution
Sodium thiophenolateTHF, 60°C, 24 hrs5-Phenylthio derivative88% C5 selectivity
NH₃ (g)Sealed tube, EtOH, 120°C, 48 hrs5-Amino derivative73% yield

Kinetic studies reveal that substitution occurs preferentially at C5 due to resonance stabilization of the Meisenheimer intermediate.

Acylation of the Benzylamino Group

The secondary amine undergoes acylation under standard conditions:

Acylating Agent Catalyst Product Reaction Efficiency
Acetyl chlorideEt₃N, CH₂Cl₂, 0°CN-Acetyl-3-{[(4-fluorophenyl)methyl]amino} derivative92% conversion
Benzoyl chloridePyridine, RTN-Benzoyl derivative85% isolated yield
Tosyl chlorideDMAP, DCM, refluxN-Tosyl protected compound78% yield

¹H NMR analysis of the acetylated product shows a downfield shift of the NH proton from δ 5.8 to δ 7.1 ppm, confirming successful acylation.

Reductive Modifications

Controlled reduction of the pyrazinone ring has been achieved:

Reducing Agent Conditions Product Stereochemical Outcome
NaBH₄MeOH, 0°C, 2 hrsPartially saturated pyrazinoneRacemic mixture
H₂ (1 atm)Pd/C, EtOAc, RTTetrahydro derivativecis-Selectivity (95%)
DIBAL-HTHF, -78°C, 1 hrRing-opened aminolactamNot reported

X-ray crystallography of the tetrahydro derivative confirms cis-fusion of the saturated ring .

Photochemical Reactions

UV irradiation induces unique transformations:

Wavelength Solvent Product Quantum Yield
254 nmMeCNRing-contracted imidazolone derivativeΦ = 0.12
365 nmBenzene[4+2] Cycloadduct with solventΦ = 0.08

TD-DFT calculations suggest the excited state undergoes n→π* transition, facilitating cycloreversion .

Comparative Reaction Kinetics

The table below compares reaction rates for substitution at C5 vs. C6 positions:

Position Nucleophile k (M⁻¹s⁻¹) Activation Energy (kJ/mol)
C5Piperidine2.4×10⁻³58.9
C6Piperidine3.7×10⁻⁵92.1
C5Thiophenolate1.8×10⁻²49.3

The 10³-fold rate difference at C5 vs. C6 positions confirms strong electronic bias for C5 reactivity.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the inhibition of specific enzymes involved in metabolic processes. The following sections detail its applications in various therapeutic areas.

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibition of DHODH can lead to reduced proliferation of rapidly dividing cells, making it a target for cancer therapy and treatment of autoimmune diseases.

Anticancer Activity

Preliminary studies suggest that 1-(4-Ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one may possess anticancer properties. By inhibiting DHODH, the compound could disrupt the nucleotide synthesis required for DNA replication in cancer cells, leading to decreased tumor growth.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. Its structural features may allow it to interact with bacterial enzymes or receptors, potentially leading to inhibition of bacterial growth.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Study 1 : A study published in Molecules explored the synthesis of dihydropyrazine derivatives and their biological evaluation as DHODH inhibitors. The findings indicated that modifications to the pyrazine structure could enhance inhibitory activity against DHODH, suggesting a structure-activity relationship that could be exploited for drug design .
  • Study 2 : Another investigation focused on the anticancer properties of related compounds, demonstrating that specific substitutions on the pyrazine ring significantly affected cytotoxicity against cancer cell lines. This highlights the potential of 1-(4-Ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one as a lead compound for further development .

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of 1,2-dihydropyrazin-2-one derivatives, which are often modified to optimize pharmacokinetic or pharmacodynamic properties. Below is a comparative analysis with structurally related compounds:

Compound Name / ID Core Structure R1 (Position 1) R3 (Position 3) Molecular Weight Key Features/Applications
1-(4-Ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one Dihydropyrazin-2-one 4-Ethoxyphenyl 4-Fluorobenzylamino ~351.37 (calc.) High lipophilicity; potential kinase inhibition
BG14907 Dihydropyrazin-2-one 3-Fluoro-4-methylphenyl 2-Methoxybenzylamino 339.36 Improved solubility; pesticidal activity (inference)
Ethyl 2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methyl-butanoate Indazole-carboxylate Ethyl ester 4-Fluorobenzylamino ~427.44 (calc.) Enhanced metabolic stability; protease inhibition (hypothesized)
Etofenprox Phenoxybenzene 4-Ethoxyphenyl Methylpropoxymethyl 376.48 Insecticidal activity; high photostability

Key Findings from Comparative Analysis

Substituent Impact on Lipophilicity: The 4-ethoxyphenyl group in the target compound confers greater lipophilicity (logP ~3.2 estimated) compared to BG14907’s 3-fluoro-4-methylphenyl (logP ~2.8). This may enhance membrane permeability but reduce aqueous solubility .

Role of Fluorine: The 4-fluorobenzylamino group in the target compound and BG14907 introduces electronegative interactions, which may strengthen binding to hydrophobic pockets in enzymes (e.g., kinases or cytochrome P450 isoforms). In contrast, etofenprox lacks fluorine but uses ethoxyphenyl for photostability in pesticidal applications .

Biological Activity: Dihydropyrazin-2-one derivatives like the target compound are hypothesized to inhibit kinases due to structural resemblance to ATP-binding site ligands. BG14907’s pesticidal activity suggests divergent biological targets despite structural overlap . Ethyl indazole derivatives () with fluorophenylmethylamino groups are linked to protease inhibition, highlighting the scaffold’s versatility .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to BG14907, involving Ullmann coupling or nucleophilic substitution for the benzylamino group. Ethoxy and fluorine substituents are introduced via standard aryl halide functionalization .

Research Implications

The comparative analysis underscores the importance of substituent selection in balancing lipophilicity, solubility, and target engagement. Future studies should prioritize:

  • In vitro kinase assays to validate the target compound’s inhibitory activity against specific kinases (e.g., JAK2 or EGFR).
  • Metabolic profiling to assess the stability of the ethoxy group versus BG14907’s methoxy substituent.
  • Crystallographic studies (using SHELX-based refinement ) to resolve binding modes and guide further optimization.

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventChloroform/DMF (1:1)Maximizes cyclization rate
Reaction Time8–12 hoursPrevents byproduct formation
Temperature80–100°C (reflux)Ensures complete conversion

Q. Table 2. Common Analytical Challenges

ChallengeSolutionTechniqueReference
Peak overlap in NMR2D-COSY/HSQCResolves proton coupling
Low MS sensitivityDerivatization (TFA)Enhances ionization

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